Home > Products > Screening Compounds P80830 > 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one
2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one -

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one

Catalog Number: EVT-8271405
CAS Number:
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one is a synthetic compound that belongs to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure containing nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. The presence of a pyrimidine ring contributes to its biological relevance, making it a candidate for further research in drug development and therapeutic applications.

Source and Classification

The compound can be classified under diazaspiro compounds, which are known for their complex three-dimensional structures and potential pharmacological properties. The synthesis and characterization of this compound are crucial for understanding its functionality and applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with a pyrimidine derivative and a suitable spirocyclic ketone precursor.
  2. Reaction Conditions: Commonly, a base such as sodium hydride is used alongside an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at controlled temperatures to facilitate the formation of the desired spirocyclic structure.
  3. Purification: Advanced purification techniques such as recrystallization and chromatography may be employed to enhance yield and purity .

Technical Details

The reaction mechanism generally involves nucleophilic attack by the nitrogen atom from the pyrimidine on the carbonyl carbon of the spirocyclic ketone, leading to the formation of the spiro compound through cyclization.

Molecular Structure Analysis

Structure

The molecular structure of 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one features a spirocyclic framework which consists of two nitrogen atoms incorporated into the cycloalkane structure. The presence of the pyrimidine ring at one position enhances the compound's ability to interact with biological targets.

Data

The chemical formula for this compound is C12H14N4OC_{12}H_{14}N_4O, indicating a molecular weight of approximately 230.26 g/mol. The structural representation can be visualized using molecular modeling software to understand spatial arrangements and potential interactions with biological macromolecules.

Chemical Reactions Analysis

Reactions

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions:

  1. Oxidation: Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide can lead to oxidized derivatives.
  2. Reduction: Reduction reactions may be performed using lithium aluminum hydride to yield reduced forms of the compound.
  3. Substitution Reactions: The compound can also participate in substitution reactions at the pyrimidine or spirocyclic positions when treated with appropriate reagents .

Technical Details

These reactions are significant for modifying the compound's properties, enhancing its biological activity or altering its pharmacokinetic profiles.

Mechanism of Action

The mechanism of action for 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one primarily involves its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. For instance, as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), it binds to the kinase domain, blocking its activity and thus preventing necroptosis—a form of programmed cell death associated with inflammation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMF and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong bases or acids during synthetic transformations .
Applications

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: Its role as an enzyme inhibitor makes it valuable in developing treatments for diseases related to inflammation and cell death.
  2. Drug Development: The compound serves as a scaffold for designing new therapeutic agents targeting specific kinases or receptors involved in disease pathology.
  3. Research Tool: It can be utilized in biochemical assays to study cellular mechanisms influenced by RIPK1 inhibition .
Synthesis and Medicinal Chemistry Strategies for 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one Derivatives

Spirocyclic Scaffold Design: Structural Modifications for Enhanced Bioactivity

The 2,7-diazaspiro[4.5]decane-1-one core serves as a privileged three-dimensional scaffold in kinase inhibitor design due to its conformational rigidity and ability to project substituents into complementary binding regions of biological targets. Systematic structure-activity relationship (SAR) studies on this scaffold have demonstrated that the spirocyclic architecture enhances bioactive compound potency through optimal spatial positioning of pharmacophoric elements. Modifications at the N7 position of the diazaspiro system significantly influence target engagement and selectivity profiles. For instance, introducing a cyclopropylmethyl group at this position (as in 1-(cyclopropylmethyl)-1,7-diazaspiro[4.5]decan-1-one derivatives) improves steric complementarity with hydrophobic subpockets in the kinase domain while maintaining favorable ligand efficiency metrics [7]. This modification increases the compound's three-dimensional character, enhancing interactions with less accessible regions of the ATP-binding site [3].

Table 1: Bioactivity of Spirocyclic Scaffold Modifications

N7 SubstituentTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 Selectivity (Fold)
Methyl421158
Cyclopropylmethyl63723
Benzyl289212
2-Hydroxyethyl3510510

Data derived from systematic optimization studies [1]

Additionally, spiro ring size variation profoundly impacts bioactivity. Comparative studies of spiro[4.4], spiro[4.5], and spiro[4.6] systems revealed that the spiro[4.5]decane framework provides optimal vector alignment for simultaneous engagement with both TYK2 and JAK1 catalytic domains. The six-membered spiro ring adopts a chair conformation that minimizes steric strain while positioning the pyrimidine ring for optimal π-stacking interactions with kinase hinge residues. Furthermore, carbon stereochemistry at the spiro junction influences target affinity; the (S)-configured derivatives typically exhibit 3-5 fold greater potency than their (R)-counterparts due to improved hydrogen bonding networks [1] [6]. These structural insights provide a foundation for rational design of high-precision kinase modulators with enhanced therapeutic potential.

Optimization of Pyrimidine Substituents for Kinase Selectivity

The pyrimidin-5-yl moiety serves as a critical hinge-binding element that directly influences kinase selectivity and inhibitory potency. SAR investigations have demonstrated that electron-donating substituents at the C4 position of the pyrimidine ring significantly enhance selectivity for TYK2/JAK1 over JAK2/JAK3. Specifically, introducing methyl, methoxy, or amino groups at this position improves shape complementarity with the unique gatekeeper residues (Ile960 in TYK2 JH2 domain) while creating steric clashes with the corresponding Val residues in JAK2/JAK3 [1] [8]. Compound 48 (4-methylpyrimidine derivative) exemplifies this trend, exhibiting 23-fold selectivity for TYK2/JAK1 over JAK2, a substantial improvement over unsubstituted analogs [1].

The regiochemistry of nitrogen atoms within the pyrimidine ring proves critical for target engagement. 5-Pyrimidinyl regioisomers demonstrate superior binding affinity compared to 2- or 4-pyrimidinyl isomers due to optimal hydrogen bond formation with backbone amides in the kinase hinge region. This preference was quantified through systematic binding assays showing 5-pyrimidinyl derivatives exhibiting 10-15 fold lower IC₅₀ values than their regioisomeric counterparts [4]. Additional optimization of heterocyclic bioisosteres has identified that replacing pyrimidine with pyridine or pyrazine systems reduces potency by 3-10 fold, confirming the essential nature of the pyrimidine N1 and C2 positions for specific molecular recognition events within the kinase ATP pocket.

Table 2: Kinase Selectivity Profile of Pyrimidine Modifications

Pyrimidine C4 SubstituentTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Ratio (JAK2/TYK2)
Unsubstituted154521014
Methyl637860143
Methoxy94172080
Amino123995079
Fluoro185231017

Selectivity data highlighting the impact of C4 modifications [1] [8]

The strategic incorporation of hydrogen bond acceptors at the C2 position further refines selectivity. 2-Aminopyrimidine variants exhibit enhanced cellular activity due to additional hydrogen bonding with Glu778 in TYK2, while simultaneously maintaining high metabolic stability through reduced susceptibility to oxidative metabolism. This precise molecular recognition paradigm enables the development of inhibitors with exceptional target specificity within the kinome [4] [8].

Synthetic Routes for Dual JAK1/TYK2 Inhibition: Comparative Methodologies

The synthesis of 2-(pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one derivatives employs convergent strategies that emphasize regiocontrol and functional group compatibility. Two principal methodologies have emerged as industrially viable routes:

Route 1: Spirocyclization-Pyrimidine Coupling ApproachThis method begins with N-Boc-protected 4-piperidone, which undergoes Knoevenagel condensation with malonate derivatives to form the spirocyclic core. Key steps include:

  • Dieckmann cyclization under basic conditions (cesium carbonate, DMF, 80°C) to form the spiro[4.5]decane-1,8-dione skeleton
  • Regioselective amination at the C8 position using benzylamine or cyclopropylmethylamine in the presence of titanium(IV) isopropoxide
  • Pyrimidine installation via Buchwald-Hartwig amination between the spirocyclic amine and 5-bromopyrimidine derivatives
  • Deprotection and functionalization to introduce N7 substituents [4]

This route provides 35-45% overall yield with excellent regiocontrol but requires careful management of stereochemistry at the spiro center. The critical coupling reaction typically employs palladium catalysts (Pd₂(dba)₃/XPhos) in toluene at 100°C, achieving >90% conversion with minimal homocoupling byproducts [4] [7].

Route 2: Pyrimidine-First Scaffold AssemblyAlternative methodology reverses the synthetic sequence:

  • Prefunctionalized pyrimidine synthesis: 5-Aminopyrimidine derivatives are first elaborated with protected diaminoalkyl chains
  • Intramolecular cyclization: Under acidic conditions (pTSA, toluene reflux), forming the spiro ring system via nucleophilic attack
  • Late-stage diversification: Through reductive amination or nucleophilic substitution at the N7 position

This approach achieves higher yields (50-65% overall) but faces challenges in controlling stereoselectivity during spirocyclization. Microwave-assisted synthesis has been successfully implemented at 150°C for 20 minutes, reducing reaction times from 12 hours to under 1 hour while maintaining 85-92% yield [4].

Comparative Analysis: The spirocyclization-first route provides superior control over spiro center chirality through chiral resolution of early intermediates, enabling asymmetric synthesis of enantiomerically pure inhibitors (>99% ee). Conversely, the pyrimidine-first approach offers higher functional group tolerance for introducing diverse C4 pyrimidine substituents prior to spiro ring formation. Both methodologies employ green chemistry principles by utilizing catalytic amidation and avoiding hazardous halogenated solvents, aligning with modern sustainable medicinal chemistry practices [4] [7].

Role of Spiro Ring Conformation in Metabolic Stability and Solubility

The spiro[4.5]decane framework contributes significantly to the favorable pharmacokinetic properties of these kinase inhibitors through multiple mechanisms. The restricted conformational flexibility of the spiro system reduces the metabolic vulnerability observed in linear analogs, particularly regarding cytochrome P450-mediated oxidation. Studies comparing spirocyclic versus monocyclic controls demonstrate 2-4 fold improvements in microsomal half-life (t₁/₂ > 120 minutes in human liver microsomes) due to steric shielding of oxidation-prone positions [1] [3].

Solubility enhancement is achieved through strategic manipulation of spiro ring electronics:

  • Introduction of polar functionality at the C3 position (hydroxyl, amino) increases aqueous solubility to >150 μg/mL while maintaining cell membrane permeability
  • Ring size expansion to spiro[4.6] systems moderately improves solubility but reduces target affinity by 2-3 fold
  • Spiro ring fluorination at metabolically vulnerable sites blocks oxidative degradation pathways without compromising passive diffusion

Table 3: Physicochemical Properties vs. Spiro Ring Modifications

Spiro ModificationcLogPAqueous Solubility (μg/mL)Microsomal Stability (% remaining)Caco-2 Pₐₚₚ (×10⁻⁶ cm/s)
Parent (unsubstituted)2.8154518
C3-Hydroxy2.11658515
C3-Amino1.72107812
C3-Fluoro2.9189221
Spiro[4.6] analog3.2426525

Comprehensive property analysis demonstrating structure-property relationships [1] [3] [6]

The stereochemical environment surrounding the spiro center critically influences cell membrane penetration. The (S)-configured derivatives exhibit enhanced blood-brain barrier permeability (as validated in glioblastoma models) compared to (R)-isomers due to optimized transporter interactions [6]. This property proves particularly advantageous for targeting central inflammatory pathways while avoiding P-glycoprotein efflux. Additionally, the spirocyclic constraint reduces rotatable bond count (≤5), improving oral bioavailability by minimizing entropic penalties upon desolvation during membrane partitioning [3] [5].

The hydrogen bond capacity of the diazaspiro system significantly influences solubility profiles. The carbonyl group at position 1 and secondary amine at position 7 create a zwitterionic character that enhances water solubility at physiological pH while maintaining sufficient lipophilicity for membrane penetration. This balanced amphiphilicity distinguishes spirocyclic inhibitors from conventional planar heterocycles, contributing to their superior in vivo efficacy in inflammatory bowel disease models [1] [2]. Molecular dynamics simulations confirm that the spiro architecture restricts intramolecular hydrogen bonding, making these polar groups available for solvent interactions—a key factor underlying their enhanced solubility relative to topological analogs with comparable molecular weight and lipophilicity [3] [6].

Properties

Product Name

2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one

IUPAC Name

2-pyrimidin-5-yl-2,9-diazaspiro[4.5]decan-1-one

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C12H16N4O/c17-11-12(2-1-4-13-8-12)3-5-16(11)10-6-14-9-15-7-10/h6-7,9,13H,1-5,8H2

InChI Key

ILTHLKIQOGCRJG-UHFFFAOYSA-N

SMILES

C1CC2(CCN(C2=O)C3=CN=CN=C3)CNC1

Canonical SMILES

C1CC2(CCN(C2=O)C3=CN=CN=C3)CNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.